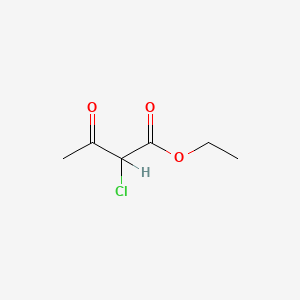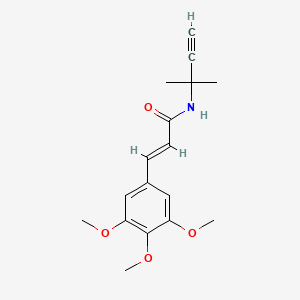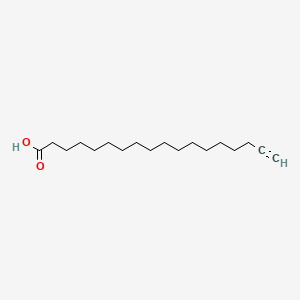
17-Octadecynoic acid
概要
説明
17-Octadecynoic acid (also known as 7-ODYA) is an acetylenic fatty acid that is octadecanoic acid (stearic acid) which has been doubly dehydrogenated at positions 17 and 18 to give the corresponding alkynoic acid . It is an irreversible inhibitor of cytochrome P450 isozymes, that participates in long-chain fatty acid metabolism .
Synthesis Analysis
17-Octadecynoic acid has been used in lipid synthesis . It is also known to be a potent suicide inhibitor of LTB4 ω-oxidase .Molecular Structure Analysis
The molecular formula of 17-Octadecynoic acid is C18H32O2 . Its molecular weight is 280.4455 . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20) .Chemical Reactions Analysis
17-Octadecynoic acid is known to be an irreversible inhibitor of cytochrome P450 isozymes . It participates in long-chain fatty acid metabolism . It is a suicide substrate inhibitor that selectively and irreversibly inhibits cytochrome P450 epoxygenases and ω-hydrolases .Physical And Chemical Properties Analysis
The physical and chemical properties of 17-Octadecynoic acid include its molecular formula C18H32O2 and its molecular weight 280.4455 . It is an acetylenic fatty acid .科学的研究の応用
Inhibition of Fatty Acid ω-Hydroxylase
17-Octadecynoic acid: is a potent and selective inhibitor of fatty acid ω-hydroxylase, with an IC50 value of less than 100 nM . This enzyme is crucial in the metabolism of fatty acids, and its inhibition can be used to study various metabolic disorders and the role of fatty acids in different physiological processes.
Leukotriene B4 ω-Oxidase Inhibition
This compound acts as a suicide inhibitor of leukotriene B4 ω-oxidase . By inhibiting this enzyme, researchers can explore the pathways of inflammation and immune responses, as leukotriene B4 is a potent mediator of inflammatory reactions.
Renal Function Studies
17-Octadecynoic acid: has been used to study its effects on renal function in rats . It provides insights into the role of cytochrome P450 fatty acid ω-hydroxylase in kidney physiology and pathology, offering a better understanding of kidney diseases and potential therapeutic targets.
Cardiac Protection in Sepsis
Research has indicated that 17-Octadecynoic acid can induce cardiac protection in sepsis by inhibiting the biosynthesis of 20-HETE, a metabolite involved in inflammatory processes . This application is significant for developing treatments for sepsis and understanding the cardiovascular implications of this condition.
Click Chemistry Probe for Palmitoylation Studies
The compound has been utilized as a click chemistry probe for labeling palmitoylation substrates in vitro . This application is particularly useful in the study of protein modifications and interactions, which are essential for understanding cellular signaling and protein functions.
Formation of Lipid Droplets
17-Octadecynoic acid: has been employed to study the formation of lipid droplets in live THP-1 macrophages and C. elegans . This research is crucial for understanding lipid metabolism and the development of diseases related to lipid storage, such as obesity and lipodystrophy.
作用機序
Target of Action
17-Octadecynoic acid (17-ODYA) is a potent suicide inhibitor of several enzymes, including CYP4F3 (leukotriene B4 (LTB4) omega-oxidase), LTB 20-hydroxylase , and renal CYP450 omega-hydroxylase . It is also a potent and selective inhibitor of CYP4A11 (fatty acid omega-hydroxylase) and has shown to irreversibly inhibit CYP2J2 (cytochrome P450 epoxygenases) . These enzymes play crucial roles in fatty acid metabolism and the biosynthesis of eicosanoids, which are signaling molecules that regulate inflammation and immunity.
Mode of Action
17-ODYA acts as a suicide inhibitor, meaning it irreversibly binds to its target enzymes and inhibits their activity . This compound blocks the biosynthesis of 20-HETE, a potent vasoconstrictor . At a concentration of 10 µM, 17-ODYA completely inhibits the bradykinin-dependent transport of sodium chloride in rat TALH cells .
Biochemical Pathways
The primary biochemical pathways affected by 17-ODYA are those involving the metabolism of long-chain fatty acids and the biosynthesis of eicosanoids . By inhibiting key enzymes in these pathways, 17-ODYA can significantly alter the production of signaling molecules like 20-HETE and leukotriene B4, which have various effects on inflammation, immunity, and vascular tone .
Result of Action
The inhibition of key enzymes by 17-ODYA leads to changes in the production of important signaling molecules. For example, the inhibition of CYP4F3 prevents the conversion of leukotriene B4 to 20-hydroxy-leukotriene B4, potentially affecting inflammatory responses . Similarly, the inhibition of CYP4A11 and CYP2J2 can affect the production of 20-HETE and epoxyeicosatrienoic acids (EETs), respectively, which are involved in the regulation of vascular tone .
Action Environment
The action of 17-ODYA can be influenced by various environmental factors. For instance, the presence of other fatty acids and related metabolites may compete with 17-ODYA for enzyme binding, potentially affecting its inhibitory activity. Additionally, factors that affect the expression or activity of its target enzymes (such as genetic variations, co-existing diseases, or the presence of other drugs) could also influence the action, efficacy, and stability of 17-ODYA .
Safety and Hazards
将来の方向性
The future directions of 17-Octadecynoic acid research could involve further exploration of its role as an irreversible inhibitor of cytochrome P450 isozymes . Its participation in long-chain fatty acid metabolism and its selective and irreversible inhibition of cytochrome P450 epoxygenases and ω-hydrolases could be areas of interest for future studies.
特性
IUPAC Name |
octadec-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIILFGADWDKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188024 | |
| Record name | 17-Octadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Octadecynoic acid | |
CAS RN |
34450-18-5 | |
| Record name | 17-Octadecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34450-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Octadecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Octadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-OCTADECYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WPG7CL86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



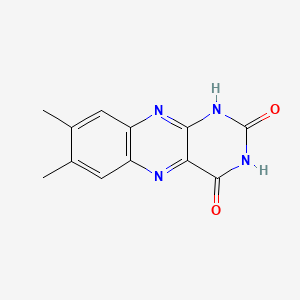

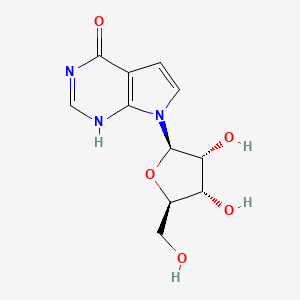
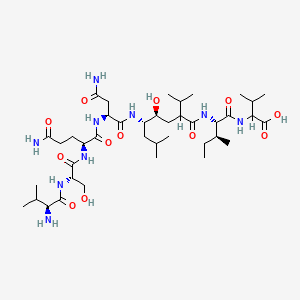

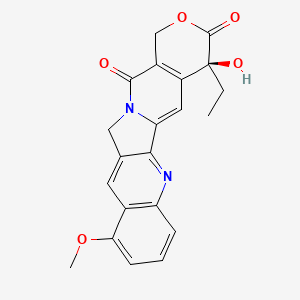

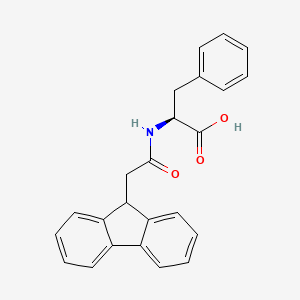
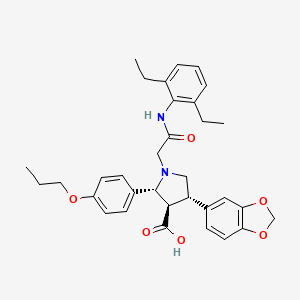
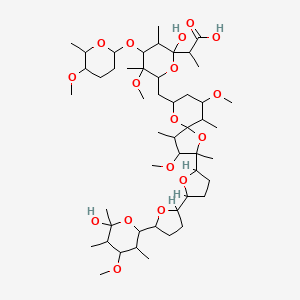
![4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B1664719.png)
